molecular formula C13H13NO B15257565 1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one

1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B15257565
M. Wt: 199.25 g/mol
InChI Key: RSRYACIZDXBAKZ-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one is an organic compound belonging to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one can be synthesized through several methods. One common approach involves the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent, yielding the desired dihydropyridine derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Catalysts such as magnesium ferrite nanoparticles (MgFe2O4) can be employed to facilitate the reaction under solvent-free conditions, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

Scientific Research Applications

1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. In medicinal applications, it acts as a calcium channel blocker by binding to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action results in the relaxation of smooth muscle cells, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another calcium channel blocker used in the treatment of hypertension.

    Nicardipine: A dihydropyridine derivative with vasodilatory properties.

Uniqueness

1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1,6-dimethyl-4-phenylpyridin-2-one

InChI

InChI=1S/C13H13NO/c1-10-8-12(9-13(15)14(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

RSRYACIZDXBAKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1C)C2=CC=CC=C2

Origin of Product

United States

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